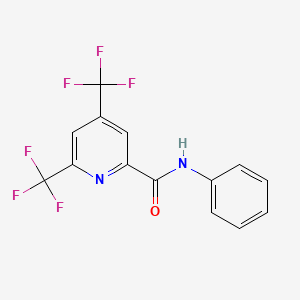
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, under the protection of nitrogen, a reaction involving nicotinamide, potassium carbonate, tert-butanol, and p-chloro Trifluorotoluene can be used .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reaction of TFMP derivatives involves the exchange of chlorine and fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely due to the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives an important subgroup of fluorinated compounds .Wissenschaftliche Forschungsanwendungen
Inhibitors of Gene Expression
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide derivatives have been investigated for their potential as inhibitors of NF-kappaB and AP-1 gene expression. These compounds were studied for their cell-based activity and potential oral bioavailability. Modifications at various positions of the pyrimidine ring have shown to influence their activity significantly, highlighting the critical nature of the carboxamide group for activity. This research underscores the compound's potential in developing therapeutic agents targeting these transcription factors (Palanki et al., 2000).
Coordination Polymers
Studies have demonstrated the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers containing pyridinecarboxamide derivatives. These findings are crucial for understanding and designing new coordination polymers with potential applications in catalysis, molecular recognition, and as materials for electronic and photonic devices (Yeh et al., 2008).
Aromatic Polyamides and Polyimides
This compound has been utilized in the synthesis of novel aromatic polyamides and polyimides. These polymers exhibit high thermal stability, good solubility in polar solvents, and can be processed into transparent, flexible films. Such materials are valuable for applications requiring high-performance polymers with excellent thermal properties and mechanical strength (Yang & Lin, 1994; 1995).
Conformational Isomerism
Research has also focused on the conformational isomerism of flexible fluorinated bis-pyridinecarboxamide ligands in the structural direction of layered CuII coordination polymers. This work is significant for the design of coordination polymers with specific structural and functional properties, offering insights into the relationship between ligand conformation and the resulting polymer structure (Chen et al., 2008).
Antifungal Activity
Furthermore, derivatives of this compound have been synthesized and evaluated for their antifungal activities. Some compounds showed moderate antifungal activities against various phytopathogenic fungi, indicating their potential as lead compounds for developing new fungicides (Wu et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The presence of fluorine and pyridine structure in tfmp derivatives, like this compound, result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
Tfmp derivatives are known to have numerous pharmacological activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly affect their pharmacokinetics .
Result of Action
Tfmp derivatives are known to exhibit numerous pharmacological activities .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly affect their action in different environments .
Eigenschaften
IUPAC Name |
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O/c15-13(16,17)8-6-10(22-11(7-8)14(18,19)20)12(23)21-9-4-2-1-3-5-9/h1-7H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCSXHXRPBIWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

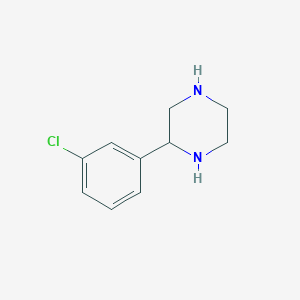
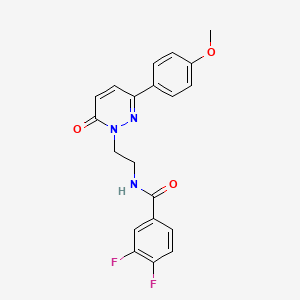
![N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2948027.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948028.png)
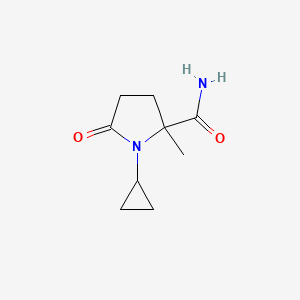
![7-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2948031.png)
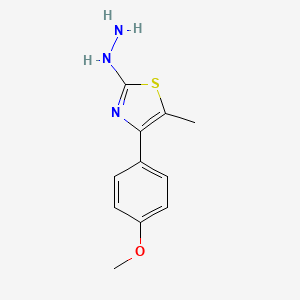
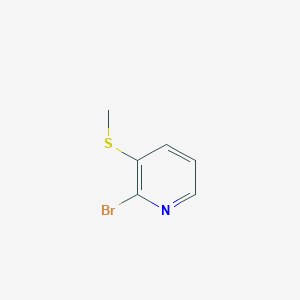
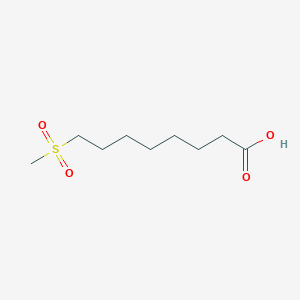
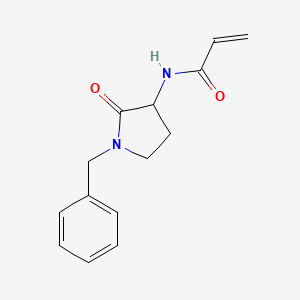
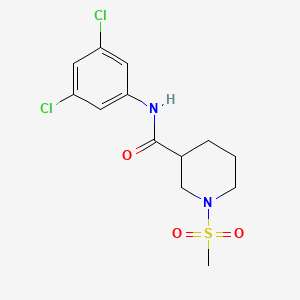
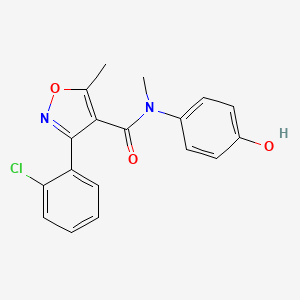
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)
![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)